molecular formula C10H4N2O2 B8414347 Terephthalic acid dicyanide

Terephthalic acid dicyanide

Cat. No. B8414347
M. Wt: 184.15 g/mol
InChI Key: DSEYQDSKEUBYSA-UHFFFAOYSA-N
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Patent
US04143068

Procedure details

203 g (1 mol) of terephthalic acid dichloride, 97 g (1.94 mol) of sodium cyanide and 5.4 g of copper(I) cyanide were mixed in a reaction vessel, whilst stirring, and the mixture was slowly heated to 220° C. A distinctly exothermic reaction took place. After 90 minutes at 276° C., the mixture was allowed to cool and 400 ml of acetone were added. The residue was separated off by filtration and terephthalic acid dicyanide was obtained from the filtrate by fractional distillation.
Quantity
203 g
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[C-:13]#[N:14].[Na+].[Cu][C:17]#[N:18]>CC(C)=O>[C:1]([C:17]#[N:18])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([C:13]#[N:14])=[O:7])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
203 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
Name
Quantity
97 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
copper(I) cyanide
Quantity
5.4 g
Type
reactant
Smiles
[Cu]C#N
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A distinctly exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The residue was separated off by filtration

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C1=CC=C(C(=O)C#N)C=C1)(=O)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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